molecular formula C23H20N2O6 B2936960 5-(4-(allyloxy)phenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618872-68-7

5-(4-(allyloxy)phenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2936960
M. Wt: 420.421
InChI Key: YOIUGFHYRTXMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(allyloxy)phenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H20N2O6 and its molecular weight is 420.421. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(allyloxy)phenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(allyloxy)phenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Convenient Synthesis Techniques

The synthesis of similar complex organic compounds often involves multi-component reactions that allow for the construction of diverse heterocyclic structures. For instance, Ablajan and Xiamuxi (2011) demonstrated a convenient synthesis technique for 4-arylmethylidene-4,5-dihydro-3-phenylisoxazol-5-ones, highlighting the versatility of such approaches in creating a variety of related compounds efficiently (Ablajan & Xiamuxi, 2011).

Electropolymerization and Electrochemical Applications

Research on aromatic pyrrole derivatives, as studied by Schneider et al. (2017), explores the electropolymerization and electrocopolymerization with pyrrole to improve properties of poly(pyrrole) layers. This work indicates the potential for using similar compounds in modifying surface properties and enhancing the electrical conductivity of materials, which could be applicable in sensor technology and electronic devices (Schneider et al., 2017).

Anticancer Research

The synthesis and evaluation of novel compounds for anticancer applications are a significant area of research. Yan et al. (2015) conducted a study on the synthesis and cytostatic effects of pyrazolone-enamines on human cancer cells, providing insight into how structural modifications of complex molecules can influence their bioactivity and potential therapeutic applications (Yan et al., 2015).

Corrosion Inhibition

Complex organic molecules have also found applications as corrosion inhibitors. Verma et al. (2015) investigated the adsorption and inhibition effects of phenylthio-pyrrole derivatives on mild steel corrosion, demonstrating how these compounds can serve as effective anodic type inhibitors. This research highlights the potential utility of similar compounds in protecting metals against corrosion in industrial applications (Verma et al., 2015).

properties

IUPAC Name

4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-prop-2-enoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-4-11-29-16-8-6-15(7-9-16)20-19(21(26)17-10-5-13(2)30-17)22(27)23(28)25(20)18-12-14(3)31-24-18/h4-10,12,20,27H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIUGFHYRTXMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)OCC=C)C4=NOC(=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(allyloxy)phenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.